molecular formula C25H25BrN4O4S B11504378 2-(5-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline

2-(5-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11504378
M. Wt: 557.5 g/mol
InChI Key: ASIFMFMQNQTRCV-UHFFFAOYSA-N
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Description

2-(5-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a tetrahydroisoquinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and subsequent functionalization. One common method involves the use of Suzuki-Miyaura coupling reactions to introduce the bromophenyl and sulfonyl groups . The reaction conditions often require palladium catalysts and boron reagents under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling and other key steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The bromophenyl group can be involved in reduction reactions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the piperazine ring could introduce various functional groups.

Scientific Research Applications

2-(5-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group are known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects, depending on the specific biological target .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C25H25BrN4O4S

Molecular Weight

557.5 g/mol

IUPAC Name

2-[5-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C25H25BrN4O4S/c26-21-5-8-23(9-6-21)35(33,34)29-15-13-27(14-16-29)22-7-10-24(30(31)32)25(17-22)28-12-11-19-3-1-2-4-20(19)18-28/h1-10,17H,11-16,18H2

InChI Key

ASIFMFMQNQTRCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Br)[N+](=O)[O-]

Origin of Product

United States

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